2-(4-Bromo-2-chlorophenyl)ethyl Iodide
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Overview
Description
2-(4-Bromo-2-chlorophenyl)ethyl Iodide is an organic compound with the molecular formula C8H7BrClI and a molecular weight of 345.4 g/mol . This compound is characterized by the presence of bromine, chlorine, and iodine atoms attached to a phenyl ring, making it a halogenated aromatic compound. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-chlorophenyl)ethyl Iodide typically involves the halogenation of a phenyl ring followed by the introduction of an ethyl iodide group. One common method involves the reaction of 4-bromo-2-chlorophenol with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2-chlorophenyl)ethyl Iodide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can lead to the removal of halogen atoms, resulting in the formation of less halogenated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted phenyl derivatives with various functional groups.
Oxidation: Products include phenols and quinones.
Reduction: Products include dehalogenated phenyl derivatives.
Scientific Research Applications
2-(4-Bromo-2-chlorophenyl)ethyl Iodide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It is investigated for its potential use in drug development, particularly in the design of halogenated pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2-chlorophenyl)ethyl Iodide involves its interaction with specific molecular targets. The halogen atoms in the compound can form halogen bonds with biological macromolecules, leading to inhibition or activation of enzymes and receptors. The compound can also undergo metabolic transformations, resulting in the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-chlorophenol: A precursor in the synthesis of 2-(4-Bromo-2-chlorophenyl)ethyl Iodide.
2-(4-Bromo-2-chlorophenyl)ethanol: A related compound with an alcohol group instead of an iodide group.
4-Bromo-2-chlorobenzyl chloride: Another halogenated aromatic compound with similar reactivity.
Uniqueness
This compound is unique due to the presence of three different halogen atoms, which impart distinct reactivity and interaction profiles. This makes it a valuable compound in synthetic chemistry and biological studies, offering a range of functionalization possibilities and biological activities .
Biological Activity
2-(4-Bromo-2-chlorophenyl)ethyl iodide is an organic compound that has garnered attention for its potential biological activities. This compound, characterized by its halogenated aromatic structure, is of interest in medicinal chemistry due to its possible interactions with biological systems. Understanding its biological activity involves examining its mechanisms of action, effects on various biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C9H8BrClI. Its structure includes a bromine atom and a chlorine atom on the phenyl ring, which may influence its reactivity and biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The compound may interact with specific receptors in the body, potentially modulating signal transduction pathways.
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes, affecting metabolic processes.
- Cytotoxicity : Preliminary studies suggest that it may exhibit cytotoxic effects against various cell lines, which could be beneficial in cancer therapy.
Biological Activity Evaluation
Research has shown that compounds similar to this compound often display significant biological activity. Here are some findings from relevant studies:
Case Studies
Several case studies have explored the biological effects of halogenated compounds similar to this compound:
- Antitumor Activity : A study investigated the cytotoxic effects of halogenated phenyl compounds on various cancer cell lines, revealing that compounds with similar structures could induce significant cell death through apoptosis pathways.
- Antimicrobial Properties : Research focused on the antimicrobial efficacy of halogenated compounds against Gram-positive and Gram-negative bacteria indicated promising results, suggesting that this compound may also possess similar properties.
- Neuroprotective Effects : Some derivatives were evaluated for neuroprotective effects in neurodegenerative disease models, showing potential benefits in reducing oxidative stress and inflammation.
Properties
IUPAC Name |
4-bromo-2-chloro-1-(2-iodoethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClI/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5H,3-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYOIKHJHYDLNJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)CCI |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClI |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673077 |
Source
|
Record name | 4-Bromo-2-chloro-1-(2-iodoethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60673077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.40 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
916516-91-1 |
Source
|
Record name | 4-Bromo-2-chloro-1-(2-iodoethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60673077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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